molecular formula C17H25N3O5S B1683490 Veralipride CAS No. 66644-81-3

Veralipride

カタログ番号: B1683490
CAS番号: 66644-81-3
分子量: 383.5 g/mol
InChIキー: RYJXBGGBZJGVQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベラリプリドは、ベンザミド系の典型的な抗精神病薬であり、主に閉経に伴う血管運動症状の治療に適応されています . これはドーパミンD2受容体拮抗薬として作用し、エストロゲン性またはプロゲステロン性効果なしにプロラクチン分泌を誘発します . ベラリプリドは1979年に最初に使用が許可されましたが、その後、副作用のため、いくつかの国で市場から撤退されました .

2. 製法

ベラリプリドの合成は、ベンザミドコア構造の調製から始まるいくつかのステップを伴います。合成経路には通常、以下が含まれます。

    ベンザミドコアの形成: 最初のステップは、2,3-ジメトキシ安息香酸とチオニルクロリドを反応させて対応する酸塩化物を生成することです。

    ピロリジン部分の導入: 次に、酸塩化物を1-アリル-2-ピロリジニルメタンアミンと反応させてベンザミド誘導体を生成します。

ベラリプリドの工業的生産方法には、高収率と高純度を確保するためのこれらのステップの最適化、およびスケーラブルな反応条件の使用が含まれる可能性があります。

準備方法

The synthesis of veralipride involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Introduction of the Pyrrolidine Moiety: The acid chloride is then reacted with 1-allyl-2-pyrrolidinylmethanamine to form the benzamide derivative.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

化学反応の分析

Interactions with Carbonic Anhydrase Isoforms

Veralipride contains a primary sulfonamide moiety and has been investigated for its interactions with carbonic anhydrase (CA) isoforms .

  • In vitro studies using the stopped-flow technique showed that this compound effectively inhibits several human CA isoforms, except for hCA III .

  • X-ray crystallography revealed the molecular interactions of this compound with hCA I, II, and XII, which helps explain its inhibitory effects on these isoforms .

Comparative Analysis
A study compared this compound with acetazolamide (AAZ) and sulpiride to understand its effectiveness as a CA inhibitor .

Impact on Hormones

This compound influences hormone levels without estrogenic or progestagenic effects .

  • It induces prolactin secretion .

  • Serum levels of follicle-stimulating hormone, luteinizing hormone (LH), estradiol, and estrone are typically not changed, though some studies indicate LH levels may decrease . The increase in prolactin and decrease in LH can result from the stimulation of endogenous opioid activity .

Pharmacokinetics

This compound is well-absorbed after oral administration, reaching maximum concentrations in about 2.5 hours . It is mainly eliminated through urine and feces, with a half-life of approximately 4 hours. About 44% of the drug is excreted unchanged in urine within 120 hours .

Adverse Drug Reactions

Adverse effects associated with this compound include extrapyramidal disorders such as acute dyskinesia and Parkinsonism . These effects are often linked to incorrect usage of the drug .

Partition and Distribution Coefficients

The relative lipophilicity of benzothiazole derivatives, including this compound, can be determined using reversed-phase thin-layer chromatography . Spectrophotometry is used to determine dissociation constants, which are then used to correct calculations . This allows for the calculation of partition coefficients for ionizable compounds at a specific pH, which is useful in quantitative structure-activity relationship analyses .

科学的研究の応用

Pharmacological Mechanism

Veralipride acts as an antidopaminergic agent, influencing the dopaminergic system without estrogenic or progestagenic effects. It induces prolactin secretion and has been noted for its effectiveness in managing vasomotor symptoms associated with menopause. The drug's pharmacokinetics reveal a half-life of approximately 4 hours, with a peak concentration reached within 2.5 hours post-administration .

Treatment of Menopausal Symptoms

This compound is primarily recognized for its role in alleviating menopausal hot flushes. Clinical studies indicate a significant reduction in the frequency and intensity of these symptoms:

  • Dosage : The typical dosage is 100 mg/day for 20 days, followed by a 10-day drug-free interval.
  • Efficacy : Studies report a reduction in hot flushes ranging from 48% to 89.9% , depending on the duration of treatment and individual response .

Clinical Study Summary :

StudySample SizeDurationHot Flush Reduction (%)
David472 months80
Wesel40-Similar decrease
Melis401 month85
Vercellini362 months78 vs. placebo
Carranza-Lira753 months80 (frequency), 71 (intensity)

These results suggest that this compound can serve as an effective alternative for women who cannot or choose not to undergo hormone replacement therapy.

Extrapyramidal Side Effects

Despite its benefits, this compound is associated with extrapyramidal side effects, including parkinsonian symptoms and acute dyskinesia. A study identified 17 cases of this compound-induced extrapyramidal disorders among menopausal women, highlighting the need for careful monitoring during treatment .

Inhibition of Carbonic Anhydrases

Recent research has explored this compound's inhibitory effects on carbonic anhydrases, enzymes crucial for various physiological processes. This compound exhibited potent inhibitory activity against multiple human isoforms of carbonic anhydrase, except isoform III. This finding suggests potential applications in conditions where modulation of carbonic anhydrase activity is beneficial .

Pharmacokinetics Modeling

A case study conducted using advanced modeling techniques demonstrated that this compound exhibits double absorption peaks after oral administration. This pharmacokinetic behavior can influence dosing strategies and efficacy assessments in clinical settings .

作用機序

ベラリプリドは、主にドーパミンD2受容体の拮抗作用を通じてその効果を発揮します。 これらの受容体を阻害することにより、ベラリプリドはドーパミン活性を低下させ、プロラクチン分泌の増加につながります . このメカニズムは、閉経に伴う血管運動症状の治療におけるその治療効果の原因となっています。 同様のメカニズムは、パーキンソン病やその他の神経症状を含む副作用にも寄与します .

6. 類似の化合物との比較

ベラリプリドは、レボスルピリドなどの他の化合物を含むベンザミド系抗精神病薬です。

これらの化合物と比較して、ベラリプリドは、閉経症状の治療におけるユニークな用途が特徴です。 その副作用により、多くの国で市場から撤退されました .

類似化合物との比較

Veralipride is part of the benzamide class of antipsychotics, which includes other compounds such as:

Compared to these compounds, this compound’s unique application in treating menopausal symptoms sets it apart. its adverse effects have limited its use and led to its withdrawal from the market in many countries .

生物活性

Veralipride is a selective dopamine D2 receptor antagonist primarily used in the treatment of menopausal symptoms, particularly hot flushes. Its biological activity extends beyond its receptor antagonism, impacting various physiological processes. This article explores the compound's pharmacological effects, clinical applications, and associated research findings.

This compound operates primarily as a dopamine D2 receptor antagonist. By inhibiting these receptors, it modulates dopaminergic pathways, which can influence hormonal balance and neuroendocrine functions. This mechanism is particularly relevant in the context of menopausal symptoms, where estrogen levels fluctuate significantly.

Menopausal Symptoms

A notable double-blind clinical study compared the effectiveness of this compound against a placebo in treating menopausal hot flushes. The results indicated that this compound significantly reduced the frequency and severity of these symptoms over a three-month period. The study highlighted its potential as a non-hormonal treatment option for women experiencing menopausal discomfort .

Side Effects and Tolerability

While this compound is generally well-tolerated, some studies reported transient hyperprolactinemia as a side effect. This condition arises from altered dopamine signaling due to D2 receptor inhibition, leading to elevated prolactin levels. Monitoring for this side effect is crucial during treatment .

In Vitro Studies

Recent research has delved into the broader biological activities of this compound beyond its dopaminergic effects. For instance, studies have shown that this compound exhibits potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms. These enzymes play critical roles in physiological processes such as acid-base balance and fluid secretion . The in vitro profiling demonstrated that this compound could inhibit hCA I, II, and XII effectively, suggesting potential applications in conditions where carbonic anhydrase activity is dysregulated.

Table: Summary of Clinical Findings

Study ReferenceStudy TypePopulationKey Findings
Double-blind trialMenopausal womenSignificant reduction in hot flushes
Clinical evaluationMenopausal womenEffective non-hormonal treatment for symptoms
Observational studyWomen on GnRH-a therapyReduced vasomotor symptoms; hyperprolactinemia observed
In vitro studyHuman carbonic anhydrasesPotent inhibition across multiple isoforms

Case Studies

  • Case Study on Hyperprolactinemia : A patient undergoing this compound treatment developed transient hyperprolactinemia, which was managed by adjusting the dosage. This case emphasizes the importance of monitoring prolactin levels during therapy.
  • Efficacy in GnRH-a Induced Symptoms : In another case, this compound was administered to patients experiencing hot flushes due to GnRH-a therapy. The results showed significant symptom relief, reinforcing its role in managing vasomotor symptoms in diverse clinical settings .

特性

IUPAC Name

2,3-dimethoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJXBGGBZJGVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66644-83-5 (mono-hydrochloride)
Record name Veralipride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046268
Record name Veralipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66644-81-3
Record name Veralipride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66644-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veralipride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veralipride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Veralipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Veralipride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERALIPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7064109UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veralipride
Reactant of Route 2
Reactant of Route 2
Veralipride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Veralipride
Reactant of Route 4
Reactant of Route 4
Veralipride
Reactant of Route 5
Reactant of Route 5
Veralipride
Reactant of Route 6
Reactant of Route 6
Veralipride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。